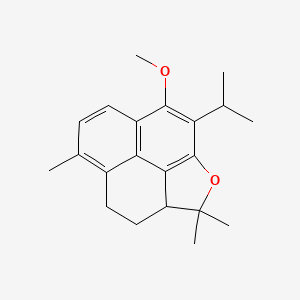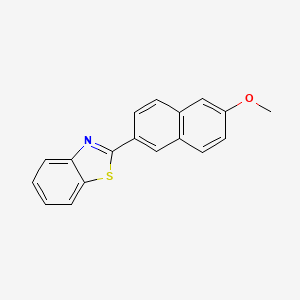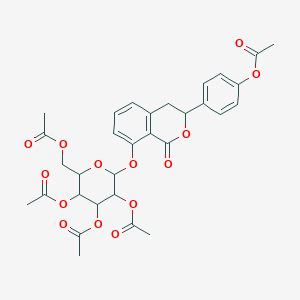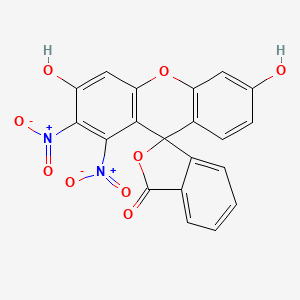
Prionitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of chemical synthesis, molecular structures, and reactions in organic chemistry has led to the development of numerous methodologies and the discovery of novel compounds with significant biological or chemical properties. Prins-type cyclization, for instance, is a notable reaction in the synthesis of heterocyclic and diterpene compounds, demonstrating the importance of these approaches in advancing our understanding of complex molecular systems.
Synthesis Analysis
Total synthesis efforts often target complex natural products due to their biological activity. For example, the total synthesis of sclerophytin A and derivatives involves stereoselective acid-catalyzed rearrangements and Prins-pinacol rearrangements, highlighting the intricate steps necessary to replicate nature's creations in the lab (Overman & Pennington, 2000).
Molecular Structure Analysis
The molecular structure of compounds is critical for understanding their chemical behavior and biological activity. For instance, the crystal structure of biotin synthase reveals how radical SAM enzymes use Fe4S4 clusters and S-adenosyl-L-methionine to generate organic radicals, crucial for the enzyme's function in biotin synthesis (Berkovitch et al., 2004).
Chemical Reactions and Properties
The Prins cyclization reaction is a versatile tool in organic synthesis, allowing for the construction of complex oxygen-containing heterocycles. This reaction's scope and utility are evident in the synthesis of various heterocyclic compounds featuring diverse substitution patterns (Fráter et al., 2004).
Physical Properties Analysis
The analysis of physical properties is essential for understanding the stability and reactivity of chemical compounds. For example, the kinetics of synthesis and topology studies on cellular and scrapie isoforms of the prion protein offer insights into their different physical behaviors and implications for diseases like scrapie (Borchelt et al., 1990).
Chemical Properties Analysis
Understanding a compound's chemical properties, such as reactivity with various reagents or under different conditions, is crucial for its application in synthesis and in predicting its interactions with biological systems. The Au(I)-catalyzed synthesis of oxabicycles via oxonium/Prins-type cyclization demonstrates the nuanced understanding of chemical properties required to innovate synthetic methodologies (Vandavasi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Pretargeted Radioimmunotherapy (PRIT) for Non-Hodgkin's Lymphoma : PRIT, a multi-step delivery system that uses an antibody to target streptavidin to a tumor-associated antigen receptor, has been applied in treating Non-Hodgkin's Lymphoma (NHL). This approach, involving Rituximab conjugated to streptavidin, showed promising results with mild toxicity and encouraging tumor response (Weiden & Breitz, 2001).
Antiviral Activity of Saponin from Anagallis Arvensis : A triterpene saponin isolated from Anagallis arvensis demonstrated in vitro antiviral activity against herpes simplex virus and poliovirus. This suggests a potential application of Prionitin in antiviral therapies (Amoros, Fauconnier & Girre, 1987).
Treatment of Menopause-Associated Symptoms : Studies have explored various complementary and alternative medicine (CAM) therapies for menopausal symptoms. While not directly mentioning Prionitin, these studies provide a context where Prionitin could be researched further for similar applications (Wong, Lim, Luo & Wong, 2009).
Neuroprotective Effects Against Prion Accumulation : Rutin, a flavonoid, has been shown to protect against neurodegenerative effects caused by prion accumulation. This indicates a potential area for Prionitin research in neurodegenerative diseases (Na, Kim, Song & Kwon, 2014).
Aconitine as a Novel Treatment for Systemic Lupus Erythematosus : Aconitine, derived from Aconitum plants, has been studied for its immunomodulatory properties, indicating a possible application of Prionitin in autoimmune disease treatment (Li, Gu, Yang, Zhang & Shen, 2017).
Antidiabetic Potential of Triterpenoid Saponin : A study on triterpenoid saponin isolated from Primula denticulate demonstrated antidiabetic properties, suggesting another potential application area for Prionitin (Singh, Farswan, Ali, Afzal, Al-Abbasi, Kazmi & Anwar, 2014).
Biomarkers in Heart Failure Management : Research on biomarkers for heart failure management provides insights into potential applications of Prionitin in cardiovascular diseases (Chow, Maisel, Anand, Bozkurt, de Boer, Felker, Fonarow, Greenberg, Januzzi, Kiernan, Liu, Wang, Yancy & Zile, 2017).
Eigenschaften
IUPAC Name |
9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-11(2)16-19(22-6)14-8-7-12(3)13-9-10-15-18(17(13)14)20(16)23-21(15,4)5/h7-8,11,15H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPRXHPKFHPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C4=C(C(=C(C(=C24)C=C1)OC)C(C)C)OC3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prionitin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/no-structure.png)
![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)


![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)




